GSK2324 - 1020567-30-9

GSK2324

Catalog Number: EVT-269938
CAS Number: 1020567-30-9
Molecular Formula: C29H22Cl2N2O4
Molecular Weight: 533.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2324 is a FXR agonist (EC50 = 50 nM, 102% efficacy).
Source and Classification

GSK2324 was developed by GlaxoSmithKline and is classified as a synthetic small molecule. Its primary therapeutic applications are in the modulation of metabolic pathways influenced by FXR activation, particularly those related to bile acids and lipid metabolism. The compound has been studied extensively in preclinical models to understand its effects on hepatic function and metabolic regulation.

Synthesis Analysis

Methods of Synthesis

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reactions: Key reactions may include alkylation, acylation, and cyclization steps to form the core structure of GSK2324.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (greater than 99%) suitable for biological testing.

Technical Details

The synthesis process must be optimized for yield and purity. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the compound at each stage of synthesis.

Molecular Structure Analysis

Structure of GSK2324

GSK2324 has a complex molecular structure characterized by its specific functional groups that confer its activity as an FXR agonist. The precise molecular formula and structural representation are critical for understanding its interaction with biological targets.

  • Molecular Formula: C23_{23}H29_{29}F2_{2}N2_{2}O3_{3}
  • Molecular Weight: Approximately 426.49 g/mol
  • Structure: The compound features multiple rings and functional groups that facilitate binding to the FXR receptor.

Data

The structural data can be derived from X-ray crystallography or computational modeling studies that illustrate how GSK2324 interacts with FXR at the molecular level.

Chemical Reactions Analysis

Reactions Involving GSK2324

GSK2324 primarily engages in biochemical reactions within biological systems rather than traditional organic chemistry reactions. Upon administration:

  1. Activation of FXR: GSK2324 binds to FXR, leading to conformational changes that activate downstream signaling pathways.
  2. Gene Regulation: The activation results in the modulation of gene expression related to bile acid synthesis, lipid metabolism, and glucose homeostasis.

Technical Details

The efficacy of GSK2324 in regulating target genes such as Cyp7a1, Cyp8b1, Shp, and Bsep has been demonstrated in various studies involving animal models. These reactions are critical for understanding how GSK2324 influences metabolic processes.

Mechanism of Action

Process

GSK2324 activates FXR by binding to its ligand-binding domain, which leads to the recruitment of coactivators and subsequent transcriptional activation or repression of target genes involved in bile acid synthesis and lipid metabolism.

  1. Binding Affinity: GSK2324 exhibits higher binding affinity for FXR compared to other agonists.
  2. Gene Induction: Upon activation, FXR induces genes that promote bile acid synthesis while repressing those involved in triglyceride synthesis.

Data

Studies show that treatment with GSK2324 leads to rapid decreases in hepatic Cyp7a1 mRNA levels, indicating effective regulation through both transcriptional and posttranscriptional mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: GSK2324 is typically presented as a solid or crystalline powder.
  • Solubility: It is water-soluble, which enhances its bioavailability for pharmacological studies.

Chemical Properties

  • Stability: GSK2324 remains stable under standard laboratory conditions but may be sensitive to extreme temperatures or pH levels.
  • Reactivity: The compound demonstrates specific reactivity with biological targets rather than undergoing traditional chemical reactions.

Relevant Data or Analyses

Analytical methods such as HPLC and MS are used to assess the purity and stability of GSK2324 during storage and experimentation.

Applications

Scientific Uses

GSK2324 has significant applications in scientific research, particularly in studies related to:

  • Metabolic Disorders: Investigating its role in treating conditions like NAFLD by modulating lipid metabolism.
  • Bile Acid Regulation: Understanding how it influences bile acid homeostasis through FXR activation.
  • Drug Development: Serving as a lead compound for developing new therapies targeting metabolic diseases associated with dysregulated bile acid metabolism.
Introduction to Farnesoid X Receptor (FXR) and GSK2324

FXR as a Therapeutic Target in Metabolic Disorders

Farnesoid X Receptor (FXR, NR1H4) is a bile acid-activated nuclear receptor predominantly expressed in the liver and intestine. It serves as a master regulator of bile acid synthesis, transport, and metabolism. FXR activation induces the expression of small heterodimer partner (SHP), which represses cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby preventing bile acid overload. Beyond bile acid homeostasis, FXR modulates glucose metabolism, lipid metabolism, and inflammation, making it a pivotal target for metabolic disorders like non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes [5] [6] [9].

Table 1: Endogenous Ligands of FXR

Bile AcidAffinity RankPrimary Mechanism
Chenodeoxycholic acid (CDCA)HighestAgonist; induces SHP expression
Deoxycholic acid (DCA)ModerateAgonist; regulates BSEP/OST transporters
Lithocholic acid (LCA)LowPartial agonist/antagonist
Cholic acid (CA)LowestWeak agonist

Structurally, FXR contains a conserved DNA-binding domain (DBD) and ligand-binding domain (LBD). The LBD forms a hydrophobic pocket where bile acids or synthetic ligands bind, triggering conformational changes that recruit co-activators like steroid receptor coactivator-1 (SRC-1). This molecular interaction initiates transcription of target genes involved in metabolic regulation [5] [6].

Role of FXR Agonists in Hepatic Lipid Homeostasis

FXR activation combats hepatic steatosis through dual mechanisms:

  • Repression of Lipogenesis: FXR agonism downregulates sterol regulatory element-binding protein 1c (SREBP-1c), a transcription factor controlling fatty acid synthesis genes (e.g., FASN, ACC). In mice and humans, FXR agonists selectively reduce hepatic triglycerides (TAGs) enriched with mono/polyunsaturated fatty acids (MUFAs/PUFAs) but not saturated fatty acids [2].
  • Suppression of Lipid Absorption: Intestinal FXR activation reduces bile acid availability, impairing emulsification and uptake of dietary lipids. This is reversible upon bile acid supplementation [2] [9].

Table 2: Key Genes Regulated by FXR Agonists in Lipid Metabolism

GeneFunctionRegulation by FXR
SCD-1Stearoyl-CoA desaturase; MUFA synthesis↓ Repressed
DGAT2Diacylglycerol acyltransferase; TAG assembly↓ Repressed
LPIN1Phosphatidic acid phosphatase; TAG synthesis↓ Repressed
SREBP-1cMaster lipogenesis regulator↓ Indirect repression
SHPTranscriptional corepressor↑ Induced

Notably, GSK2324 treatment in mice reduces hepatic TAGs by 40–50% and specifically lowers MUFA/PUFA-containing TAG species. This selectivity stems from FXR-dependent repression of only three lipogenic genes (Scd1, Dgat2, Lpin1) out of 24, independent of SREBP1c [2] [6].

GSK2324: A Synthetic Isoxazole-Based FXR Agonist

GSK2324 (C₂₉H₂₂Cl₂N₂O₄; MW: 533.40 g/mol; CAS: 1020567-30-9) is a potent non-bile acid FXR agonist derived from the isoxazole chemical scaffold. It exhibits:

  • High Potency: EC₅₀ of 50–120 nM in FXR reporter assays, surpassing endogenous bile acids like CDCA (EC₅₀ ~10–20 μM) [1] [3] [8].
  • Species-Specific Pharmacokinetics: Half-life values of 84 min (mouse), 170 min (rat), 110 min (beagle), and 120 min (cynomolgus monkey) [1].
  • Water Solubility: Unlike steroidal agonists (e.g., OCA), its isoxazole structure confers improved solubility for experimental use [10].

Table 3: Physicochemical Profile of GSK2324

PropertyValue
Molecular FormulaC₂₉H₂₂Cl₂N₂O₄
Molecular Weight533.40 g/mol
CAS Number1020567-30-9
SMILESClC1C=CC=C(C=1C1C(COC2C=CC(=CC=2)C2C=CC3C(=CC=C(C(=O)O)N=3)C=2)=C(C(C)C)ON=1)Cl
LogP8.264
Hydrogen Bond Acceptors6
Purity>98%

GSK2324’s synthesis involves cycloaddition chemistry typical of isoxazole derivatives. Its core structure features a central isoxazole ring linked to dichlorophenyl and naphthoate groups, optimizing FXR-LBD interactions [3] [8] [10].

Properties

CAS Number

1020567-30-9

Product Name

GSK2324

IUPAC Name

6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid

Molecular Formula

C29H22Cl2N2O4

Molecular Weight

533.4 g/mol

InChI

InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35)

InChI Key

SZUHDKKQQZPOGX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

GSK 2324
GSK-2324
GSK2324

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.